molecular formula C14H13FN4O2 B586807 8-Demethyl-6-hydroxy Zolazepam CAS No. 55199-56-9

8-Demethyl-6-hydroxy Zolazepam

Cat. No. B586807
CAS RN: 55199-56-9
M. Wt: 288.282
InChI Key: VPUJLHFIWLNZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Demethyl-6-hydroxy Zolazepam is a derivative of Zolazepam, which is a pyrazolodiazepinone derivative structurally related to the benzodiazepine drugs . It is typically used as an anaesthetic in veterinary medicine . It is available for purchase as a high-quality reference standard for pharmaceutical testing .


Synthesis Analysis

The synthesis of key intermediates in the preparation of zolazepam has been investigated . The synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered . The preparation of this compound via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone by 2-fluorobenzoyl chloride, was investigated .


Molecular Structure Analysis

The molecular structure of Zolazepam, which 8-Demethyl-6-hydroxy Zolazepam is derived from, is well documented . It is a pyrazolodiazepinone derivative and its IUPAC name is 4-(2-fluorophenyl)-1,3,8-trimethyl-6H-pyrazolo[3,4-e][1,4]diazepin-7-one .

Scientific Research Applications

  • Metabolic Pathways and Species-Specific Differences : Zolazepam undergoes metabolism through demethylation and hydroxylation, showing variations across species. For instance, in rats, the major metabolite involves N-demethylation and hydroxylation, while in dogs and monkeys, it varies, indicating species-specific metabolic pathways (Baukema, Okerholm, & Glazko, 1975).

  • Pharmacological Effects on Animal Behavior : Studies have investigated the effects of benzodiazepines like Zolazepam on animal behavior, such as anxiety and conditioned fear responses in rats (Zangrossi, Viana, & Graeff, 1999).

  • Induction of Hepatic Enzymes : Zolazepam has been shown to induce cytochrome P450 enzymes in rats, suggesting its impact on liver enzyme activity and potential implications in drug metabolism (Wong & Bandiera, 1998).

  • Application in Veterinary Medicine : Zolazepam, often in combination with other drugs, is widely used for immobilizing and anesthetizing various animal species, including non-human primates, wolves, and tigers. Its effectiveness and safety profile in these applications have been extensively studied (Ballard, Ayres, Roney, & Spraker, 1991).

  • Electrocardiographic Parameters : In veterinary medicine, Zolazepam's effects on heart function during anesthesia have been studied, for instance in Sapajus libidinosus (de La Salles et al., 2019).

  • Potential Abuse and Recreational Use : There are reports on the abuse potential of Zoletil®, a combination of Zolazepam and tiletamine, highlighting the need for understanding its rewarding and reinforcing effects, especially with repeated exposure (Peña et al., 2012).

  • Comparison Across Species : Studies comparing the effects of Zolazepam in different species, such as tigers and leopards, have been conducted to understand species-specific responses and potential adverse effects (Lewis et al., 2014).

Safety And Hazards

The safety data sheet for Zolazepam indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear eye protection/face protection .

properties

IUPAC Name

4-(2-fluorophenyl)-6-hydroxy-1,3-dimethyl-6,8-dihydropyrazolo[3,4-e][1,4]diazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2/c1-7-10-11(8-5-3-4-6-9(8)15)16-13(20)14(21)17-12(10)19(2)18-7/h3-6,13,20H,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWKALCTVFAIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=NC(C(=O)N2)O)C3=CC=CC=C3F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747470
Record name 4-(2-Fluorophenyl)-6-hydroxy-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Demethyl-6-hydroxy Zolazepam

CAS RN

55199-56-9
Record name 4-(2-Fluorophenyl)-6-hydroxy-1,3-dimethyl-2,6-dihydropyrazolo[3,4-e][1,4]diazepin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
A Wong - 1996 - open.library.ubc.ca
… In rats, 8demethyl-6-hydroxy-zolazepam was the main metabolite isolated, while the 1-demethylzolazepam metabolite was found in female rats only (125), indicating a sex-difference in …
Number of citations: 4 open.library.ubc.ca

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